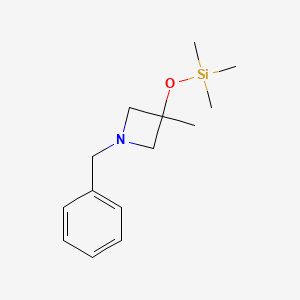![molecular formula C12H8O6 B11864445 8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione CAS No. 73232-16-3](/img/structure/B11864445.png)
8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione is a complex organic compound belonging to the class of dioxolo isochromenes. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isochromene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione typically begins with the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid. This reaction is followed by the use of oxalyl chloride to form the intermediate 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The final step involves an aldol condensation with aromatic aldehydes to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has shown potential cytotoxic activity against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione involves its interaction with molecular targets in biological systems. It has been observed to induce apoptosis in certain cancer cell lines, suggesting that it may interfere with cellular pathways that regulate cell death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Acetyl-5-ethyl(1,3)dioxolo(4,5-g)quinolin-8(5H)-one
- 6,7-dihydro[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- 5-isopropyl-6-(methylthio)-8-phenyl-1,3-dioxolo(4,5-g)quinazolin-5-ium iodide
Uniqueness
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential cytotoxic activity make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
73232-16-3 |
|---|---|
Fórmula molecular |
C12H8O6 |
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
8-acetyl-8H-[1,3]dioxolo[4,5-g]isochromene-5,7-dione |
InChI |
InChI=1S/C12H8O6/c1-5(13)10-6-2-8-9(17-4-16-8)3-7(6)11(14)18-12(10)15/h2-3,10H,4H2,1H3 |
Clave InChI |
XXYJJOBEDVKTHA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C2=CC3=C(C=C2C(=O)OC1=O)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


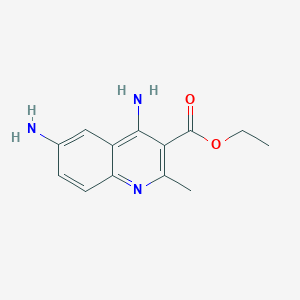
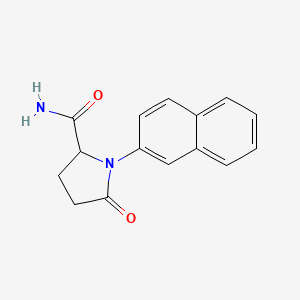


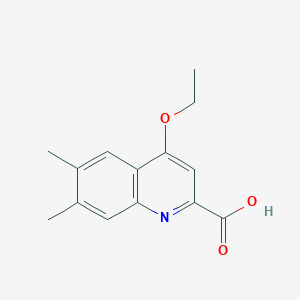
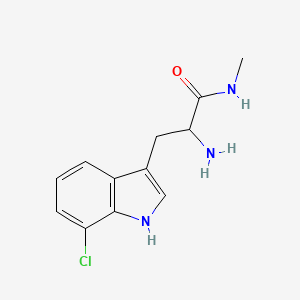
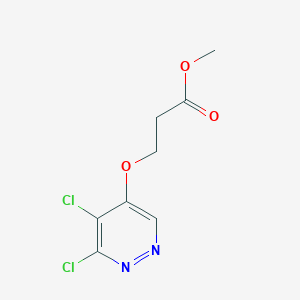
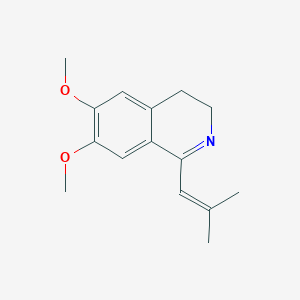

![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)
![Indolo[2,3-b]carbazole](/img/structure/B11864400.png)
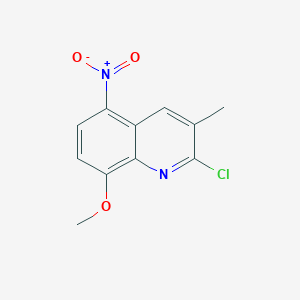
![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
